molecular formula C20H23NO3 B2460541 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3,4-dimethylphenyl)acetamide CAS No. 938993-09-0

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2460541
CAS RN: 938993-09-0
M. Wt: 325.408
InChI Key: NYFMBGKOBIIOCC-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBA-N-oxide and is used as a research tool to study the mechanism of action and physiological effects of various compounds.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds structurally related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3,4-dimethylphenyl)acetamide often focus on their pharmacokinetics and metabolism. For example, research on mirabegron, a β3-adrenoceptor agonist, has characterized its mass balance, metabolite profiles, and excretion patterns in humans, providing a foundation for understanding the pharmacological and toxicological properties of similar compounds (Takusagawa et al., 2012).

Toxicological Assessments

The toxicological profiles of compounds are crucial for assessing their safety. Research has been conducted on the potential oxidative stress and inflammation caused by exposure to various chemicals, including phenols and parabens, in the environment. These studies help elucidate the mechanisms through which related compounds might exert toxic effects on biological systems (Watkins et al., 2015).

Environmental Impact and Exposure

Research on the presence of persistent organic pollutants (POPs), including polychlorinated dibenzo-p-dioxins, dibenzofurans, and polybrominated diphenyl ethers in various environments, underscores the importance of monitoring and understanding the environmental impact and human exposure to chemical compounds. Such studies are vital for evaluating the potential risks associated with exposure to compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3,4-dimethylphenyl)acetamide (Shaw et al., 2013).

Clinical Applications

Clinical studies on the tolerance and efficacy of various pharmaceuticals provide insights into how structurally related compounds might be used in medical treatments. For instance, research into the pharmacokinetics of intravenous paracetamol in elderly patients informs the dosage and administration strategies for similar compounds in different patient populations (Liukas et al., 2011).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-8-9-16(10-14(13)2)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFMBGKOBIIOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,4-dimethylphenyl)acetamide

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